2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride
CAS No.: 1334147-04-4
Cat. No.: VC3387508
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334147-04-4 |
|---|---|
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 2-amino-1-(oxan-4-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H |
| Standard InChI Key | RKJIIRZLONSRMA-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CN)O.Cl |
| Canonical SMILES | C1COCCC1C(CN)O.Cl |
Introduction
Chemical Properties and Structural Characteristics
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride is a crystalline solid with defined chemical properties that make it valuable for research applications. Its structure combines a tetrahydropyran (oxane) ring with an amino alcohol functional group attached to the 4-position of the ring.
Basic Chemical Identity
The compound is uniquely identified through several standardized chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 1334147-04-4 |
| IUPAC Name | 2-amino-1-(oxan-4-yl)ethanol;hydrochloride |
| Molecular Formula | C7H16ClNO2 |
| Molecular Weight | 181.66 g/mol |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c8-5-7(9)6-1-3-10-4-2-6;/h6-7,9H,1-5,8H2;1H |
| Standard InChIKey | RKJIIRZLONSRMA-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(CN)O.Cl |
| Canonical SMILES | C1COCCC1C(CN)O.Cl |
The compound consists of a tetrahydropyran (oxane) ring with an amino-ethanol group at the 4-position, forming a hydrochloride salt. This structural arrangement gives the molecule its characteristic properties and reactivity patterns.
Physical Properties
While comprehensive physical property data is limited in the available literature, the compound's structural features suggest certain characteristics. The presence of hydroxyl and amino groups creates hydrophilic centers in the molecule, while the tetrahydropyran ring provides a more hydrophobic region. This amphiphilic character likely influences its solubility profile and interactions with biological systems.
The hydrochloride salt formation enhances water solubility compared to the free base form, making it more suitable for aqueous applications in research settings. The salt formation also typically affects the compound's melting point and stability profile .
Synthesis and Preparation Methods
The synthesis of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride involves specific chemical reactions and precursors. Understanding these methods is crucial for researchers working with this compound.
Synthetic Challenges and Considerations
Synthesizing 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride presents several challenges:
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Controlling stereochemistry at the chiral center (if present)
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Selective functionalization of the tetrahydropyran ring
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Protection of functional groups during multistep synthesis
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Purification of the final product
These challenges require specialized synthetic techniques and purification methods to ensure high-quality material for research applications.
Chemical Reactivity
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride can participate in various chemical transformations due to its functional groups, making it valuable in organic synthesis and medicinal chemistry.
Functional Group Reactivity
The compound contains several reactive functional groups that can participate in diverse chemical reactions:
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The primary amine group can undergo nucleophilic substitution, amide formation, imine condensation, and other nitrogen-centered reactions.
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The hydroxyl group can be oxidized, participate in esterification, etherification, and act as a hydrogen bond donor.
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The tetrahydropyran (oxane) ring provides conformational rigidity and can interact with hydrophobic regions of biological targets.
According to the search results, this compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these transformations include:
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Potassium permanganate for oxidation reactions
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Lithium aluminum hydride for reduction reactions
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Alkyl halides for substitution reactions
The specific reaction outcomes depend on the reagents and conditions employed, offering versatility in chemical transformations.
Comparison with Similar Compounds
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride shares structural similarities with 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride (CAS: 2155856-45-2), which differs by having a ketone group instead of a hydroxyl group. This structural difference significantly affects their reactivity profiles:
| Compound | Functional Group | Reactivity Characteristics |
|---|---|---|
| 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride | Hydroxyl (-OH) | Can undergo oxidation, esterification; acts as H-bond donor |
| 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride | Ketone (C=O) | Can undergo reduction, nucleophilic addition; acts as H-bond acceptor |
The hydroxyl group in 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride makes it more susceptible to oxidation reactions, while the ketone group in the related compound can readily undergo nucleophilic addition reactions.
Analytical Characterization Techniques
Proper characterization of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride is essential for research applications and quality control. Several analytical techniques are commonly employed.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of this compound:
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¹H NMR would reveal characteristic signals for the tetrahydropyran ring protons, the methylene groups adjacent to the amino and hydroxyl functions, and the NH₂ protons.
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¹³C NMR would confirm the carbon skeleton, with distinctive chemical shifts for the carbons bearing the hydroxyl and amino groups.
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2D NMR techniques (COSY, HSQC, HMBC) provide additional structural confirmation.
Mass spectrometry is another critical technique for identifying 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride. The predicted collision cross-section data for related compounds suggests the following characteristic m/z values might be observed for various adducts:
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | ~148.13 | ~132 |
| [M+Na]⁺ | ~170.11 | ~140 |
| [M+NH₄]⁺ | ~165.16 | ~140 |
| [M+K]⁺ | ~186.09 | ~136 |
These values are estimated based on data for structurally similar compounds and would need experimental verification for this specific compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity assessment and quantitative analysis. These techniques, especially when coupled with mass spectrometry (LC-MS, GC-MS), provide powerful tools for characterization and trace analysis of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride.
Research Applications
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride has potential applications in several research areas, particularly in medicinal chemistry and organic synthesis.
Use as a Building Block in Organic Synthesis
The compound's bifunctional nature (containing both amino and hydroxyl groups) makes it valuable as a building block for the synthesis of more complex molecules. These structural features allow for:
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Selective functionalization to create diverse derivatives
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Incorporation into peptides or peptidomimetics
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Use in the synthesis of heterocyclic compounds
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Scaffold diversification in medicinal chemistry
Comparison with Related Compounds
Understanding how 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride differs from structurally similar compounds provides valuable context for researchers.
Structural Analogs
Several compounds share structural similarities with 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride | 1334147-04-4 | C₇H₁₆ClNO₂ | 181.66 | Reference compound |
| 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride | 2155856-45-2 | C₇H₁₄ClNO₂ | 179.64 | Contains ketone instead of hydroxyl group |
| 2-amino-2-(oxan-4-yl)ethan-1-ol | N/A | C₇H₁₅NO₂ | 145.20 | Position of amino group differs; free base form |
These structural differences significantly influence the physicochemical properties and potential biological activities of these compounds .
Functional Significance of Structural Variations
The position and nature of functional groups in these related compounds affect their chemical reactivity and biological interactions:
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The hydroxyl group in 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride can form hydrogen bonds with biomolecules and participate in various chemical transformations.
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The ketone group in 2-Amino-1-(oxan-4-yl)ethan-1-one hydrochloride is more electrophilic and can undergo different types of reactions.
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The position of the amino group (α vs. β) affects the compound's basicity, nucleophilicity, and potential interactions with biological targets .
These structural variations provide opportunities for structure-activity relationship studies in medicinal chemistry research.
Future Research Directions
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride represents an area with significant potential for further investigation across multiple disciplines.
Expanding Synthetic Methodologies
Future research could focus on developing improved synthetic routes to 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride and its derivatives:
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Stereoselective synthesis to access specific stereoisomers
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Development of more efficient and sustainable synthetic pathways
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Application of flow chemistry and automation to optimize production
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Creation of diverse libraries of structural analogs for structure-activity relationship studies
These synthetic advancements would make the compound more accessible for research applications.
Biological Activity Exploration
Further investigation into the biological activities of 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride could include:
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Comprehensive screening against diverse biological targets
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Structure-activity relationship studies to optimize activity
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Mechanistic investigations to understand binding modes and interactions
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Evaluation in relevant disease models if initial screening reveals promising activity
High-throughput screening methodologies, similar to those described in search result , could efficiently evaluate the compound's activity across multiple biological systems.
Analytical Method Development
Developing specialized analytical methods for 2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride would facilitate its characterization and quality control:
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Validated HPLC and LC-MS methods for quantitative analysis
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Specialized NMR experiments to probe structural details
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Crystal structure determination to confirm absolute configuration
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Development of rapid identification techniques for research and quality control purposes
These analytical advances would support both basic research and potential applications development.
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